4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features two oxadiazole rings
Preparation Methods
The synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole rings through cyclization reactions. One common method involves the reaction of appropriate nitrile oxides with hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine include other oxadiazole derivatives such as:
- 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C7H9N5O2 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C7H9N5O2/c1-3(2)7-9-6(12-13-7)4-5(8)11-14-10-4/h3H,1-2H3,(H2,8,11) |
InChI Key |
GIUXMUOWTHEKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.